
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- is a complex organic compound with a unique structure that includes a cyclohexadiene ring, an ethoxy group, a phenyl group, and a trimethylsilyl group
Métodos De Preparación
The synthesis of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclohexadiene Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Addition of the Ethoxy Group: This can be done through an etherification reaction.
Attachment of the Trimethylsilyl Group: This is usually achieved through a silylation reaction using a reagent like trimethylsilyl chloride.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity.
Análisis De Reacciones Químicas
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones or other reduced forms.
Substitution: The ethoxy, phenyl, and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and interaction with biological molecules.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 2,5-Cyclohexadiene-1,4-dione, 5-ethoxy-2-phenyl-3-(trimethylsilyl)- include:
2,5-Cyclohexadiene-1,4-dione, 2-phenyl-: This compound lacks the ethoxy and trimethylsilyl groups, making it less versatile in certain applications.
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-: This compound has amino groups instead of ethoxy and trimethylsilyl groups, leading to different reactivity and applications.
Propiedades
Número CAS |
184582-81-8 |
|---|---|
Fórmula molecular |
C17H20O3Si |
Peso molecular |
300.42 g/mol |
Nombre IUPAC |
5-ethoxy-2-phenyl-3-trimethylsilylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H20O3Si/c1-5-20-14-11-13(18)15(12-9-7-6-8-10-12)17(16(14)19)21(2,3)4/h6-11H,5H2,1-4H3 |
Clave InChI |
JFKYDPORGNQLJQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=O)C(=C(C1=O)[Si](C)(C)C)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


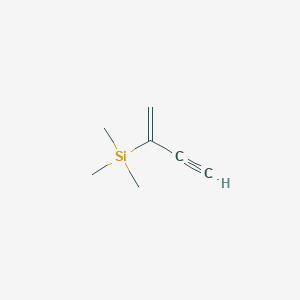
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
![4-[(E)-(4-Propoxyphenyl)diazenyl]benzoic acid](/img/structure/B12553370.png)


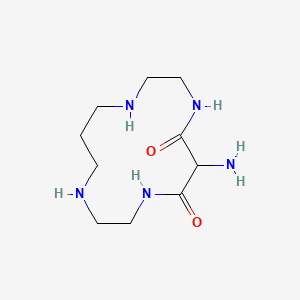
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

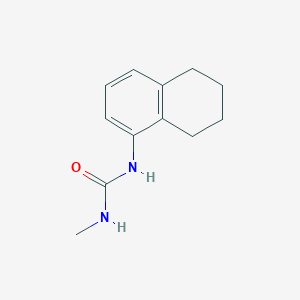
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
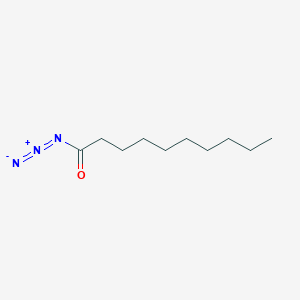
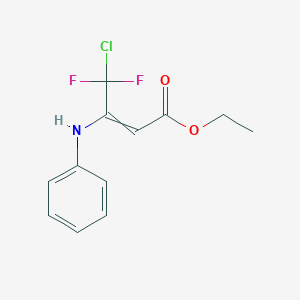
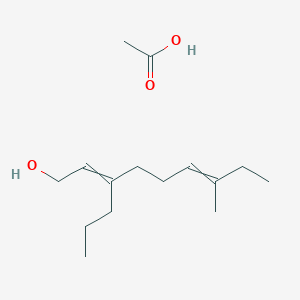
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)
